3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile
Overview
Description
3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile is a complex organic compound that features a piperazine ring substituted with a diethylamino group, a fluoro group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Amination: Introduction of the diethylamino group.
Piperazine Formation: Formation of the piperazine ring.
Nitrile Introduction: Addition of the nitrile group to the propyl chain.
Each of these steps requires specific reagents and conditions, such as the use of nitrating agents (e.g., nitric acid), fluorinating agents (e.g., fluorine gas or N-fluorobenzenesulfonimide), and amination reagents (e.g., diethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the diethylamino group to a nitroso or nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluoro group with other substituents.
Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Use as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Use as a catalyst or intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The diethylamino group can participate in hydrogen bonding, while the fluoro and nitro groups can engage in electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[5-(Aminomethyl)furan-2-carbonyl]piperazin-1-yl]propanenitrile
- 3-[4-[5-(2,5-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile
Uniqueness
3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile is unique due to the presence of the diethylamino, fluoro, and nitro groups, which confer specific electronic and steric properties. These features can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN5O2/c1-3-21(4-2)15-13-16(17(23(24)25)12-14(15)18)22-10-8-20(9-11-22)7-5-6-19/h12-13H,3-5,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDINPYOYJIQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)CCC#N)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.